molecular formula C20H18FN3O3 B2363397 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 891866-84-5

2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2363397
CAS RN: 891866-84-5
M. Wt: 367.38
InChI Key: CVBKLZJFWDSQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Antipsychotic Agents

Research has explored derivatives related to the chemical structure of interest for their potential as novel antipsychotic agents. These derivatives, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, were found to exhibit an antipsychotic-like profile in behavioral animal tests. Importantly, these compounds did not interact with dopamine receptors, a common target for clinically available antipsychotic agents, suggesting a novel mechanism of action. This research offers insights into the development of new antipsychotic medications with possibly fewer side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Radioligands for PET Imaging

Another area of research involves the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). Compounds within this chemical family, such as DPA-714, have been synthesized and evaluated for their ability to be labeled with fluorine-18. This enables in vivo imaging of the translocator protein, which is associated with neuroinflammation, providing a tool for the diagnosis and monitoring of neurodegenerative diseases (Dollé et al., 2008).

Potential Pesticides

Compounds with a similar chemical structure have been characterized for their potential as pesticides. New powder diffraction data for N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities, were reported. These organic compounds are being explored for their potential applications in agricultural chemistry as pesticides (Olszewska et al., 2011).

Antioxidant Activity

Research into the antioxidant properties of related compounds has also been conducted. Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity in vitro. These findings suggest potential applications in the development of antioxidant therapies or as protective agents against oxidative stress-related damage (Chkirate et al., 2019).

properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-13-9-14(2)11-15(10-13)24-8-7-23(19(26)20(24)27)12-18(25)22-17-6-4-3-5-16(17)21/h3-11H,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBKLZJFWDSQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.